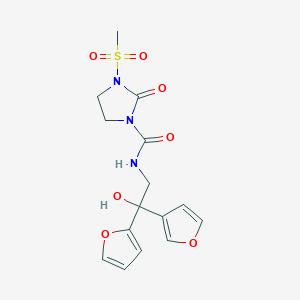

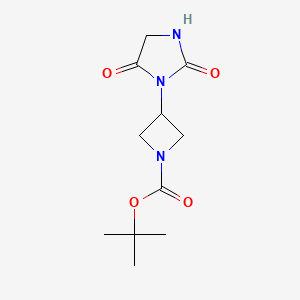

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide”, often involves heterocyclization of various substrates . A four-step protocol involving three successive direct lithiations and a bromination reaction starting from thiophene has been reported . These lithiation reactions were carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Molecular Structure Analysis

The molecular structure of “this compound” is based on the thiophene nucleus, which is a five-membered ring containing one sulfur atom . The compound also contains functional groups such as an amide group and a pentyloxy group.科学的研究の応用

Synthesis and Characterization

- Dendritic Polyamides Synthesis : A one-pot synthesis approach for dendritic polyamides with high branching and narrow polydispersity was developed. This method involves the activation of carboxyl groups followed by condensation, showcasing the utility of similar chemical structures in creating complex macromolecules with precise molecular weight and branching degree control (Yamakawa et al., 1999).

- Supramolecular Packing Motifs : Research into novel organizational motifs for aryl rings has led to the development of a π-stack surrounded by a triple helical network of hydrogen bonds. This suggests new modes of organization for certain liquid crystals, highlighting the role of amide and thiophene derivatives in advancing supramolecular assembly (Lightfoot et al., 1999).

Biological Evaluation and Docking Studies

- Antimicrobial Evaluation : A study synthesized and characterized thiophene-2-carboxamides for antimicrobial evaluation. The research provided insights into the structural requirements for antimicrobial activity, opening avenues for the development of new antibiotics based on thiophene derivatives (Talupur et al., 2021).

- Dearomatising Rearrangements : Research demonstrated that thiophene-3-carboxamides undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This finding is crucial for developing novel synthetic pathways in organic chemistry (Clayden et al., 2004).

Polyamide-Imides and Antifouling Properties

- Polyamide-Imides Synthesis : A study on the synthesis of new polyamide-imides containing pendent adamantyl groups discusses the development of materials with exceptional thermal stability and mechanical strength. Such materials are crucial for applications in high-performance polymers (Liaw & Liaw, 2001).

- Antifouling Properties of Polyamide Membranes : Research focused on the antifouling properties of polyamide nanofiltration membranes, specifically how reducing the density of surface carboxyl groups improves membrane performance against organic fouling. This study is significant for water treatment technologies, suggesting a method to enhance membrane longevity and efficiency (Mo et al., 2012).

将来の方向性

Thiophene derivatives, such as “N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide”, have shown a wide variety of applications in fields such as agrochemicals and pharmaceuticals . Therefore, future research may focus on exploring the potential of these compounds for new therapeutic applications .

特性

IUPAC Name |

N,4,5-trimethyl-2-[(3-pentoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-5-6-7-11-25-16-10-8-9-15(12-16)18(23)22-20-17(19(24)21-4)13(2)14(3)26-20/h8-10,12H,5-7,11H2,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWVHPCEFWWPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2686475.png)

![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)

![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686486.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)

![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)